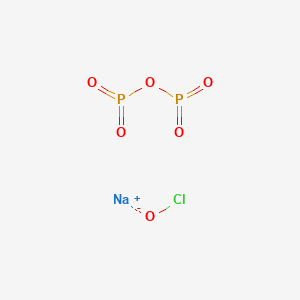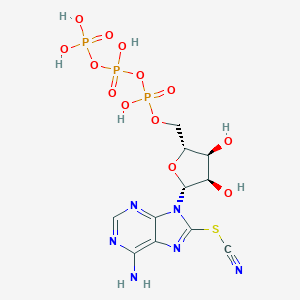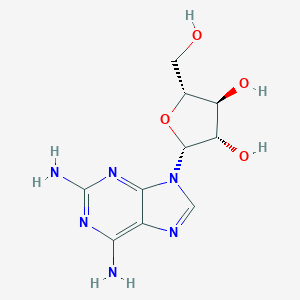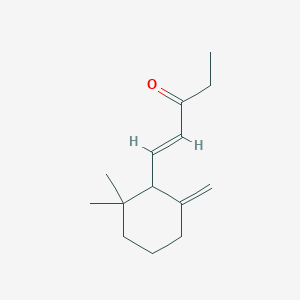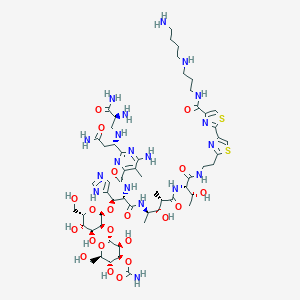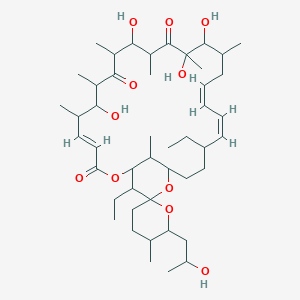
3-Nitro-2-pyridinesulfenyl dynorphin derivative
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The 3-Nitro-2-pyridinesulfenyl dynorphin derivative is a chemical compound that has gained significant attention in scientific research due to its potential applications in the field of medicine. This compound is a derivative of dynorphin, which is a neuropeptide that plays an essential role in the regulation of pain and mood. The 3-Nitro-2-pyridinesulfenyl dynorphin derivative is synthesized using a specific method and has been found to exhibit unique biochemical and physiological effects.
Mechanism Of Action
The mechanism of action of the 3-Nitro-2-pyridinesulfenyl dynorphin derivative is not fully understood. However, studies have suggested that the compound acts on the opioid receptors in the brain and spinal cord, which are responsible for the regulation of pain and mood. The compound is believed to bind to these receptors and activate them, leading to the reduction of pain and inflammation.
Biochemical And Physiological Effects
The 3-Nitro-2-pyridinesulfenyl dynorphin derivative has been found to exhibit unique biochemical and physiological effects. Studies have shown that the compound can effectively reduce pain and inflammation in animal models. The compound has also been found to exhibit anti-depressant properties and can effectively improve mood in animal models. Additionally, the compound has been found to exhibit anti-anxiety properties and can effectively reduce anxiety in animal models.
Advantages And Limitations For Lab Experiments
The 3-Nitro-2-pyridinesulfenyl dynorphin derivative has several advantages and limitations for lab experiments. One of the primary advantages of this compound is its unique properties, which make it a potential candidate for scientific research applications. The compound is also relatively easy to synthesize and purify, making it readily available for lab experiments. However, one of the limitations of this compound is its potential toxicity, which can limit its use in certain experiments.
Future Directions
There are several future directions for the research and development of the 3-Nitro-2-pyridinesulfenyl dynorphin derivative. One of the primary directions is the further investigation of the compound's mechanism of action. This will help to better understand how the compound works and how it can be optimized for specific applications. Additionally, the compound's potential toxicity needs to be further investigated to determine its safety for use in humans. Finally, the compound's potential applications in the treatment of various diseases such as arthritis and depression need to be further explored.
Conclusion:
The 3-Nitro-2-pyridinesulfenyl dynorphin derivative is a chemical compound that has gained significant attention in scientific research due to its potential applications in the field of medicine. The compound has unique properties that make it a potential candidate for scientific research applications, including pain management, anti-inflammatory, anti-depressant, and anti-anxiety properties. The compound's mechanism of action is not fully understood, and further research is needed to optimize its use for specific applications. Finally, the compound's potential toxicity needs to be further investigated to determine its safety for use in humans.
Synthesis Methods
The 3-Nitro-2-pyridinesulfenyl dynorphin derivative is synthesized using a specific method that involves the reaction of dynorphin with 3-Nitro-2-pyridinesulfenyl chloride. The reaction takes place in the presence of a catalyst and under specific conditions of temperature and pressure. The resulting compound is purified using various techniques such as chromatography and recrystallization. The purity of the compound is determined using analytical techniques such as HPLC and NMR spectroscopy.
Scientific Research Applications
The 3-Nitro-2-pyridinesulfenyl dynorphin derivative has been found to exhibit unique properties that make it a potential candidate for scientific research applications. One of the primary applications of this compound is in the field of pain management. Studies have shown that the compound has analgesic properties and can effectively reduce pain in animal models. The compound has also been found to exhibit anti-inflammatory properties, which make it a potential candidate for the treatment of inflammatory conditions such as arthritis.
properties
CAS RN |
139883-41-3 |
|---|---|
Product Name |
3-Nitro-2-pyridinesulfenyl dynorphin derivative |
Molecular Formula |
C54H80N20O13S2 |
Molecular Weight |
1281.5 g/mol |
IUPAC Name |
(2S)-2-[[(2R)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[2-[[2-[[(2S)-2-amino-3-(4-hydroxyphenyl)propanoyl]amino]acetyl]amino]acetyl]amino]-3-phenylpropanoyl]amino]-4-methylpentanoyl]amino]-5-(diaminomethylideneamino)pentanoyl]amino]-5-(diaminomethylideneamino)pentanoyl]amino]-3-[(3-nitropyridin-2-yl)disulfanyl]propanoyl]amino]-5-(diaminomethylideneamino)pentanoic acid |
InChI |
InChI=1S/C54H80N20O13S2/c1-30(2)24-38(72-48(82)39(26-31-10-4-3-5-11-31)68-43(77)28-66-42(76)27-67-44(78)34(55)25-32-16-18-33(75)19-17-32)47(81)70-35(12-6-21-63-52(56)57)45(79)69-36(13-7-22-64-53(58)59)46(80)73-40(29-88-89-50-41(74(86)87)15-9-20-62-50)49(83)71-37(51(84)85)14-8-23-65-54(60)61/h3-5,9-11,15-20,30,34-40,75H,6-8,12-14,21-29,55H2,1-2H3,(H,66,76)(H,67,78)(H,68,77)(H,69,79)(H,70,81)(H,71,83)(H,72,82)(H,73,80)(H,84,85)(H4,56,57,63)(H4,58,59,64)(H4,60,61,65)/t34-,35-,36-,37-,38-,39-,40-/m0/s1 |
InChI Key |
GUISFAAFGLIARN-OAKHNGAUSA-N |
Isomeric SMILES |
CC(C)C[C@@H](C(=O)N[C@@H](CCCNC(=N)N)C(=O)N[C@@H](CCCNC(=N)N)C(=O)N[C@@H](CSSC1=C(C=CC=N1)[N+](=O)[O-])C(=O)N[C@@H](CCCNC(=N)N)C(=O)O)NC(=O)[C@H](CC2=CC=CC=C2)NC(=O)CNC(=O)CNC(=O)[C@H](CC3=CC=C(C=C3)O)N |
SMILES |
CC(C)CC(C(=O)NC(CCCN=C(N)N)C(=O)NC(CCCN=C(N)N)C(=O)NC(CSSC1=C(C=CC=N1)[N+](=O)[O-])C(=O)NC(CCCN=C(N)N)C(=O)O)NC(=O)C(CC2=CC=CC=C2)NC(=O)CNC(=O)CNC(=O)C(CC3=CC=C(C=C3)O)N |
Canonical SMILES |
CC(C)CC(C(=O)NC(CCCNC(=N)N)C(=O)NC(CCCNC(=N)N)C(=O)NC(CSSC1=C(C=CC=N1)[N+](=O)[O-])C(=O)NC(CCCNC(=N)N)C(=O)O)NC(=O)C(CC2=CC=CC=C2)NC(=O)CNC(=O)CNC(=O)C(CC3=CC=C(C=C3)O)N |
synonyms |
3-nitro-2-pyridinesulfenyl dynorphin derivative |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



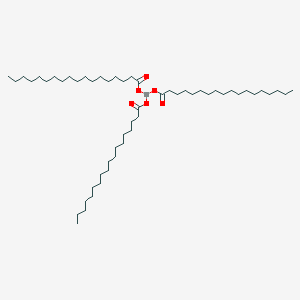
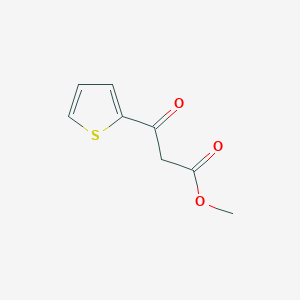
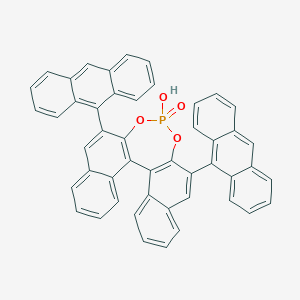
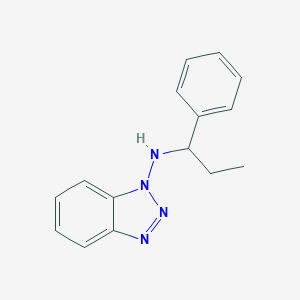
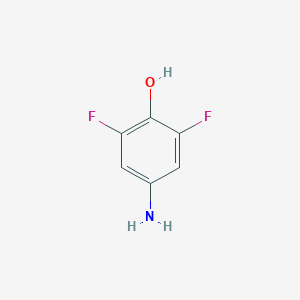
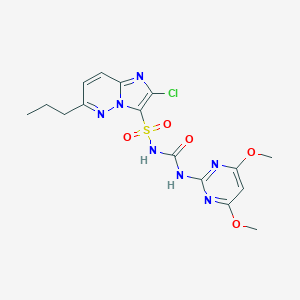
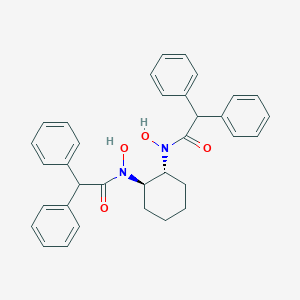
![4-fluoro-N-[2-[4-(7-methoxynaphthalen-1-yl)piperazin-1-yl]ethyl]benzamide](/img/structure/B148235.png)
